N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a quinoline ring, a pyrrolidine ring, and a dimethoxyphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multiple steps:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Pyrrolidine Ring: The quinoline intermediate can be further reacted with pyrrolidine under basic conditions to introduce the pyrrolidine ring.
Attachment of the Dimethoxyphenyl Group: The final step involves coupling the quinoline-pyrrolidine intermediate with a dimethoxyphenyl acetamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide would depend on its specific biological target. Generally, compounds with quinoline and pyrrolidine rings can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The dimethoxyphenyl group may enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.
Pyrrolidine Derivatives: Such as nicotine, which interacts with nicotinic acetylcholine receptors.
Acetamide Derivatives: Such as paracetamol, a common analgesic.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide is unique due to the combination of its structural features, which may confer distinct biological activities or chemical reactivity compared to other compounds.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-17-9-10-18(20(14-17)29-2)24-22(27)15-30-19-7-5-6-16-8-11-21(25-23(16)19)26-12-3-4-13-26/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXSDGIDRDIHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.